molecular formula C18H18F3N3O2 B2911784 3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2309572-55-0

3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2911784
CAS No.: 2309572-55-0
M. Wt: 365.356
InChI Key: WHPKTSXLBYCRBQ-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure with nitrogen at position 6. Substituents include a 1H-imidazole ring at position 3 and a 3-(trifluoromethoxy)benzoyl group at position 7. The trifluoromethoxy moiety enhances lipophilicity and metabolic stability, while the imidazole group may contribute to hydrogen bonding or metal coordination in biological targets . Though direct pharmacological data are unavailable in the provided evidence, its structural features align with bioactive molecules targeting central nervous system receptors or enzymes .

Properties

IUPAC Name

(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c19-18(20,21)26-16-3-1-2-12(8-16)17(25)24-13-4-5-14(24)10-15(9-13)23-7-6-22-11-23/h1-3,6-8,11,13-15H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPKTSXLBYCRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC(F)(F)F)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core, introduction of the imidazole ring, and attachment of the trifluoromethoxyphenyl group. Key steps may include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the imidazole ring: This step often involves the use of imidazole or its derivatives in a nucleophilic substitution reaction.

    Attachment of the trifluoromethoxyphenyl group: This can be done through a Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The imidazole ring and the trifluoromethoxyphenyl group can participate in nucleophilic and electrophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are often employed.

Major Products:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole and phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.

Biology: In biological research, it serves as a probe to study enzyme mechanisms and receptor-ligand interactions.

Medicine: The compound has potential therapeutic applications, particularly as an anti-inflammatory or anti-cancer agent, due to its ability to interact with specific biological targets.

Industry: In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, altering their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/chemical differences:

Compound Name Substituent (Position 8) Heterocycle (Position 3) Molecular Formula Molecular Weight Key Properties/Notes
Target Compound 3-(Trifluoromethoxy)benzoyl 1H-Imidazol-1-yl C₁₈H₁₇F₃N₃O₂ ~364.35 Estimated; trifluoromethoxy enhances lipophilicity
3-(1H-Imidazol-1-yl)-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane () Pyrazine-2-carbonyl 1H-Imidazol-1-yl C₁₅H₁₇N₅O 283.33 Lower MW; pyrazine may improve solubility
3-(1H-Pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane () 3-(Trifluoromethyl)benzenesulfonyl 1H-Pyrazol-1-yl C₁₇H₁₈F₃N₃O₂S 385.4 Sulfonyl group increases polarity and MW
8-(2,3-Dimethoxybenzoyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane () 2,3-Dimethoxybenzoyl 1H-1,2,4-Triazol-1-yl C₁₈H₂₁N₅O₃ ~363.40 Methoxy groups modulate electron density
8-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane () Oxazole-3-carbonyl 1H-Imidazol-1-yl C₁₇H₂₀N₄O₂ 312.37 Oxazole may enhance metabolic stability

Key Observations:

Substituent Effects: The trifluoromethoxy group in the target compound provides steric bulk and electron-withdrawing properties compared to dimethoxy () or oxazole () substituents. This may influence receptor binding kinetics .

Heterocycle Variations :

  • Replacement of imidazole with pyrazole () or triazole () modifies hydrogen-bonding capacity and aromatic stacking interactions. Pyrazole’s reduced basicity compared to imidazole could affect pharmacokinetics .

Synthetic Routes :

  • Trifluoromethyl/trifluoromethoxy groups are introduced via reactions with CF₃COOH/HCl () or aryl halide coupling ().
  • Carbamoylation of the bicyclo core often employs coupling agents like EDC/HOBt (), while benzimidazole derivatives are synthesized via condensation of diamines with aldehydes ().

Biological Activity

The compound 3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane class, which has garnered interest due to its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Structural Overview

The compound's structure features an azabicyclo framework, which is known for its ability to interact with various biological targets. The imidazole ring and trifluoromethoxy group may enhance its pharmacological properties, including solubility and receptor affinity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This compound has been identified as a potent inhibitor of NAAA, which plays a significant role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like molecule that modulates inflammation and pain response. Inhibition of NAAA leads to increased levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structural motifs exhibit significant inhibitory activity against NAAA:

CompoundIC50 (μM)Mechanism
ARN196890.042Non-covalent inhibition
ARN161860.655Competitive inhibition

These findings suggest that structural modifications can lead to enhanced potency and selectivity against specific biological targets .

In Vivo Studies

In vivo studies involving animal models have shown promising results for azabicyclo compounds in managing inflammatory conditions. For instance, administration of related compounds resulted in reduced inflammatory markers and improved pain management outcomes in models of chronic pain .

Case Studies

Several case studies illustrate the therapeutic potential of compounds related to this compound:

  • Chronic Pain Management : A study demonstrated that a similar azabicyclo compound significantly reduced pain scores in a neuropathic pain model, supporting the hypothesis that NAAA inhibition can provide therapeutic benefits in pain management .
  • Inflammatory Disorders : Another study focused on the anti-inflammatory effects of related compounds, showing a marked decrease in pro-inflammatory cytokines following treatment with these inhibitors .

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